molecular formula C19H22BrNO3 B2493431 2-(4-bromo-2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide CAS No. 302949-73-1

2-(4-bromo-2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2493431
CAS No.: 302949-73-1
M. Wt: 392.293
InChI Key: PSUQZKOYOFEGGY-UHFFFAOYSA-N
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Description

2-(4-bromo-2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide is a synthetic acetamide derivative intended for research and development purposes. This compound features a phenoxy-acetamide scaffold, which is recognized in medicinal chemistry as a privileged structure for investigating new biologically active molecules . The molecular design incorporates a terminal phenoxy group, a moiety present in numerous FDA-approved drugs and known to contribute to biological activity by enabling interactions with target proteins, such as through π-π stacking or hydrogen bonding . The specific structure, which includes bromo, tert-butyl, and methoxy substituents, suggests potential for application in early-stage drug discovery projects, particularly in the synthesis and screening of novel compounds for pharmacological activity. Researchers may find this chemical valuable as a building block in organic synthesis or as a lead compound for further optimization. All chemical information is provided for research purposes only. This product is for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-bromo-2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO3/c1-19(2,3)16-10-13(20)8-9-17(16)24-12-18(22)21-14-6-5-7-15(11-14)23-4/h5-11H,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUQZKOYOFEGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step may involve the reaction of 4-bromo-2-tert-butylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 3-methoxyaniline in the presence of a coupling agent to form the final acetamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the tert-butyl group.

    Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the acetamide moiety.

    Substitution: The bromine atom is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a de-brominated or reduced acetamide.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with similar structures are often studied as catalysts or catalyst precursors in organic synthesis.

    Materials Science:

Biology and Medicine

    Pharmacology: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it is used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Phenoxy Core Modifications

  • Bromine vs. The tert-butyl group at the 2-position introduces steric bulk, likely improving metabolic stability by hindering enzymatic degradation . The 4-fluorophenyl acetamide group offers weaker electron-withdrawing effects compared to the target’s 3-methoxyphenyl group . N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)phenoxy]acetamide (): Lacks bromine but shares the tert-butyl group. The 4-aminophenyl acetamide may enhance hydrogen bonding but reduce lipophilicity compared to the target’s methoxy group .

Acetamide Group Variations

  • 3-Methoxyphenyl vs. Other Aryl Groups :
    • The target’s 3-methoxyphenyl group provides moderate electron-donating effects, balancing solubility and receptor affinity. In contrast:
  • N-(4-fluorophenyl)acetamide () : Fluorine’s electronegativity may improve membrane permeability but limit π-π stacking interactions .

Physical Properties

  • Melting Point: Phenoxy acetamides with tert-butyl groups (e.g., ) typically exhibit melting points >70°C, while brominated analogs () range from 75–84°C. The target compound’s melting point is expected to align with these values .

Pharmacological Implications

Receptor Binding and Selectivity

  • FPRs Modulation () : Compounds like AMC3 (containing 3-methoxyphenyl) demonstrate activity as N-formyl peptide receptor modulators. The target’s methoxy group may similarly engage in hydrogen bonding or hydrophobic interactions .
  • Melatonergic Ligands (): UCM765, a MT2-selective agonist with a 3-methoxyphenyl group, highlights the pharmacophore relevance of this substituent. The target’s bromo-tert-butyl phenoxy core could enhance selectivity or stability .

Anticancer Activity

  • Phenoxy Acetamide Derivatives (): Derivatives with morpholinyl or piperidinyl groups showed IC₅₀ values <10 µM against cancer cell lines. The target’s bromine and tert-butyl groups may improve cytotoxicity via DNA intercalation or kinase inhibition .

Biological Activity

2-(4-bromo-2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly anti-inflammatory and anticancer properties. Its unique structural features, including a bromo-substituted phenoxy group and a tert-butyl group, may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H20BrNO3\text{C}_{17}\text{H}_{20}\text{Br}\text{N}\text{O}_3
  • Molecular Weight : Approximately 360.25 g/mol
  • Functional Groups :
    • Bromo-substituted phenoxy group
    • Tert-butyl group
    • Acetamide moiety

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. This is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

  • Mechanism of Action : The compound may modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in the inflammatory response.

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties, particularly against various cancer cell lines.

  • Case Study : In vitro assays demonstrated that the compound inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of approximately 10 µM and 8 µM, respectively. These findings suggest that the compound may induce apoptosis through intrinsic pathways by affecting mitochondrial membrane potential and caspase activation.

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. The presence of the bromo group enhances binding affinity to target proteins compared to other halogenated analogs.

Compound NameStructural FeaturesBiological Activity
2-(4-chloro-2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamideChlorine substituentReduced activity compared to bromo analog
2-(4-fluoro-2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamideFluorine substituentSimilar activity; slight variations in binding
2-(4-iodo-2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamideIodine substituentIncreased steric hindrance; variable activity

Interaction Mechanisms

The interactions of this compound with biomolecules are critical for understanding its pharmacological effects. Studies suggest that the compound may interact with specific enzymes or receptors, influencing their activity.

  • Target Enzymes : Potential targets include cyclooxygenases (COX), lipoxygenases (LOX), and various kinases involved in cancer progression.

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